molecular formula C18H18N6O B15221933 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine

3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B15221933
M. Wt: 334.4 g/mol
InChI Key: RBMMQQDFXBCTLJ-UHFFFAOYSA-N
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Description

3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that features a pyrazole ring fused with a triazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by further functionalization to introduce the propoxy group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .

Scientific Research Applications

3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

The uniqueness of 3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propoxy group, for example, may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins .

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

3-(1-methyl-5-phenylpyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C18H18N6O/c1-3-9-25-16-12-19-11-15-21-22-18(24(15)16)14-10-20-23(2)17(14)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3

InChI Key

RBMMQQDFXBCTLJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CN=CC2=NN=C(N12)C3=C(N(N=C3)C)C4=CC=CC=C4

Origin of Product

United States

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